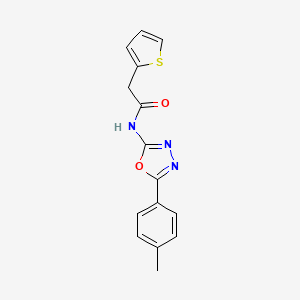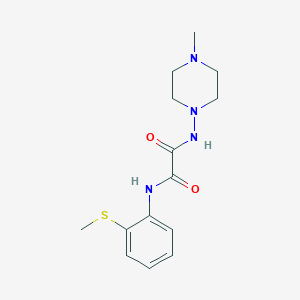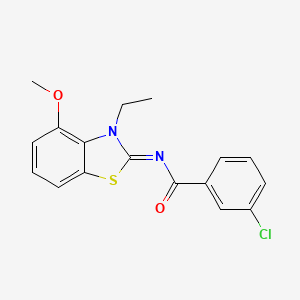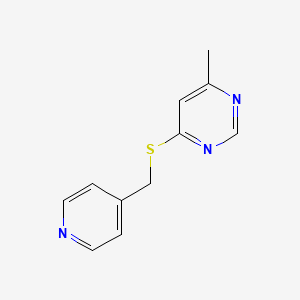
(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride” is a chemical compound with the linear formula C18H24ClN . It is also known as 3-Phenyl-N-(3-phenylpropyl)-1-propanamine hydrochloride . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1(CCCNCCCC2=CC=CC=C2)=CC=CC=C1.Cl . This indicates that the compound contains a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine . Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, similar to most amides . The boiling point is approximately 228-232 °C, and it has a density of 0.922 g/mL at 25 °C . The refractive index is 1.514 .Applications De Recherche Scientifique
Synthesis and Characterization
- Imidazole derivatives, including compounds similar to (1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride, have been synthesized and characterized through various methods such as IR, NMR, and mass spectrometry. These studies focus on understanding the chemical structure and properties of these compounds (Visagaperumal et al., 2010).
Antimicrobial Properties
- Some imidazole derivatives exhibit antimicrobial activities, suggesting potential applications in fighting bacterial and fungal infections. Studies have evaluated the antibacterial and antifungal activities of these compounds, highlighting their variable efficacy (Vishwanathan & Gurupadayya, 2014).
Catalysis and Chemical Reactions
- Imidazole derivatives have been studied as catalysts in chemical reactions. For instance, they have been used in the selective hydroxylation of alkanes, demonstrating their potential as functional catalysts in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Novel Synthesis Methods
- New methodologies for synthesizing imidazole derivatives have been developed. These methods involve one-pot multicomponent reactions, highlighting the versatility and efficiency of imidazole compounds in chemical synthesis (Galli et al., 2019).
Corrosion Inhibition
- Imidazole derivatives have been explored for their corrosion inhibition properties. Studies indicate their potential as effective corrosion inhibitors, particularly for metals in acidic solutions. This application is significant for industrial processes and materials preservation (Prashanth et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(3-phenylpropyl)imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-9-13-10-16(11-15-13)8-4-7-12-5-2-1-3-6-12;/h1-3,5-6,10-11H,4,7-9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEVSWYVUVVCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(N=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2466601.png)

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2466604.png)

![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)

![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)
![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)
![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)

![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)
